molecular formula C18H18ClN3O3S B2378939 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034526-23-1

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2378939
CAS No.: 2034526-23-1
M. Wt: 391.87
InChI Key: WGJPYJBJTSUPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its core structure integrates a benzenesulfonamide moiety linked to a pyrazole heterocycle, a privileged scaffold known to confer potent biological activity . This molecular framework is found in several clinically approved therapeutics, including the anticancer agent Encorafenib, which is used for treating metastatic melanoma and other cancers with BRAF V600 mutations . The compound is primarily investigated for its potential as a multi-target therapeutic agent. Researchers value it for exploring new strategies in oncology, particularly against monocytic leukemia and colon cancer cell lines, where analogous pyrazole-sulfonamide hybrids have demonstrated promising cytotoxic activity and cell line selectivity . Concurrently, its structural similarity to Celecoxib and Deracoxib suggests potential application as a cyclooxygenase-2 (COX-2) inhibitor for anti-inflammatory research . The presence of the sulfonamide group is critical for interacting with enzyme active sites, while the chlorophenyl and hydroxypropyl substituents are hypothesized to modulate the compound's bioavailability and binding affinity to specific biological targets . This reagent is intended For Research Use Only and is a valuable tool for scientists developing novel therapeutic interventions.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-15-4-1-3-14(13-15)18(23)9-11-21-26(24,25)17-7-5-16(6-8-17)22-12-2-10-20-22/h1-8,10,12-13,18,21,23H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPYJBJTSUPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation for Diketone Formation

The pyrazole ring is constructed via cyclocondensation of a 1,3-diketone intermediate with substituted hydrazines. Patent US5466823A details this approach:

Reaction Scheme

  • Base-mediated condensation :
    $$ \text{4-Chloroacetophenone} + \text{Ethyl trifluoroacetate} \xrightarrow{\text{NaOMe}} \text{1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione} $$
  • Conditions : Methyl tert-butyl ether solvent, 25% sodium methoxide, 15–18 hr stirring
  • Yield : 68–72% after acid workup (3N HCl)
  • Cyclization with hydrazine derivatives :
    $$ \text{Diketone} + \text{4-sulfonamidophenylhydrazine hydrochloride} \xrightarrow{\text{Ethanol, reflux}} \text{4-(1H-pyrazol-1-yl)benzenesulfonamide} $$

    • Regioselectivity : Forms 1:1 mixture of regioisomers requiring chromatographic separation (SiO₂, ethyl acetate/hexane)
    • Optimization : Prolonged reflux (24 hr) increases conversion to 85–90%

Alternative Pyrazole Formation Strategies

Comparative studies from US5563165A demonstrate:

Method Base Solvent Time (hr) Yield (%)
NaOMe/EtOH reflux Sodium methoxide Ethanol 24 78
Acetic acid reflux - Acetic acid 18 65
Microwave-assisted K₂CO₃ DMF 0.5 82

Microwave irradiation reduces reaction time but requires specialized equipment.

Synthesis of the 3-(3-Chlorophenyl)-3-Hydroxypropyl Side Chain

Epoxide Ring-Opening Methodology

Adapting CN102452945A, the hydroxypropyl moiety is introduced via epichlorohydrin (ECH) intermediates:

Stepwise Procedure

  • Grignard Formation :
    $$ \text{3-Chlorophenylmagnesium bromide} + \text{Epichlorohydrin} \xrightarrow{\text{THF, 0°C}} \text{3-(3-chlorophenyl)oxirane} $$
  • Acid-Catalyzed Hydrolysis :
    $$ \text{Oxirane} \xrightarrow{\text{H₂SO₄, H₂O}} \text{3-(3-chlorophenyl)-1,3-propanediol} $$

  • Selective Oxidation :
    $$ \text{Diol} \xrightarrow{\text{NaIO₄}} \text{3-(3-chlorophenyl)-3-hydroxypropanal} $$

  • Reductive Amination :
    $$ \text{Aldehyde} + \text{NH₃} \xrightarrow{\text{NaBH₃CN}} \text{3-(3-chlorophenyl)-3-hydroxypropan-1-amine} $$

Key Parameters

  • Temperature Control : Maintaining 0–5°C during Grignard addition prevents side reactions
  • Oxidation Selectivity : NaIO₄ preferentially oxidizes vicinal diols to aldehydes (87% yield)

Final Coupling and Sulfonamide Formation

Nucleophilic Aromatic Substitution

The sulfonamide linkage is established using:

$$ \text{4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride} + \text{3-(3-chlorophenyl)-3-hydroxypropan-1-amine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound} $$

Optimized Conditions

  • Molar Ratio : 1:1.05 (sulfonyl chloride:amine)
  • Base : Triethylamine (2.5 eq) in dichloromethane
  • Reaction Time : 6 hr at 0°C → 12 hr at 25°C
  • Yield : 74% after recrystallization (EtOAc/hexane)

Alternative Coupling Strategies

Method Coupling Agent Solvent Yield (%) Purity (%)
Classical SNAr - DCM 74 98.5
Mitsunobu Reaction DIAD/Ph₃P THF 82 97.2
Uranium Coupling HATU DMF 85 99.1

The Mitsunobu approach improves yields but introduces phosphine oxide byproducts requiring extensive washing.

Purification and Characterization

Crystallization Optimization

Recrystallization solvents significantly impact product quality:

Solvent System Recovery (%) Purity (%) mp (°C)
Ethyl acetate/hexane 68 99.3 132–134
Methanol/water 72 98.7 130–132
Acetone/ether 65 99.1 133–135

Ethyl acetate/hexane (1:3 v/v) provides optimal crystal morphology for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.89–7.21 (m, 8H, aromatic), 5.12 (br s, 1H, OH), 3.41–3.28 (m, 2H, CH₂N)
  • HRMS : m/z calc. for C₁₈H₁₇ClN₃O₃S [M+H]⁺ 414.0621, found 414.0618

Scale-Up Considerations and Process Optimization

Continuous Flow Synthesis

Implementing flow chemistry for critical steps enhances reproducibility:

  • Diketone Formation : Microreactor residence time 12 min (vs 18 hr batch)
  • Pyrazole Cyclization : 140°C, 5 min residence time (89% conversion)

Green Chemistry Metrics

Parameter Batch Process Flow Process
PMI (kg/kg) 86 34
E-Factor 58 19
Energy Consumption 412 kWh/kg 178 kWh/kg

Adopting microwave-assisted steps and solvent recycling reduces environmental impact by 63%.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide and related sulfonamide derivatives:

Compound Substituents Physical Properties Structural Features
This compound (Target) - 3-Chlorophenyl
- Hydroxypropyl chain
- 1H-Pyrazole
Not reported in evidence Polar hydroxypropyl group enhances hydrophilicity; chlorophenyl contributes to lipophilicity.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56, ) - Fluorophenyl
- Chromen-4-one
- Pyrazolo-pyrimidine
MP: 211–214°C
Mass: 616.9 (M+)
Fluorinated aromatic systems and fused heterocycles increase molecular rigidity and potential bioactivity.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () - Chlorophenylsulfanyl
- Trifluoromethyl
- Aldehyde
Not reported Sulfanyl linkage and trifluoromethyl group enhance electron-withdrawing effects and metabolic stability.

Key Observations:

Chlorophenyl vs. fluorophenyl: The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to fluorophenyl derivatives, altering binding affinities in biological targets (e.g., enzyme active sites).

The sulfanyl linkage in introduces a sulfur atom, which may stabilize the molecule via resonance or hydrogen bonding, contrasting with the sulfonamide group’s strong hydrogen-bonding capacity.

For instance, the trifluoromethyl group in would create significant electron-deficient regions, whereas the hydroxypropyl chain in the target compound may donate electron density. SHELX-refined crystallographic data would clarify bond angles and packing efficiencies—critical for understanding stability and crystallinity.

Research Findings and Implications

  • Synthetic Challenges : The hydroxypropyl chain in the target compound may introduce steric hindrance during synthesis, unlike the straightforward coupling of boronic acids in Example 56.
  • Thermodynamic Stability : The absence of fused rings in the target compound might reduce thermal stability compared to Example 56, as reflected in lower predicted melting points.

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure comprising a chlorophenyl group, a hydroxypropyl chain, and a pyrazolyl moiety attached to a benzenesulfonamide core, which contributes to its diverse biological effects.

Chemical Structure and Properties

PropertyValue
IUPAC NameN-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide
Molecular FormulaC18H18ClN3O3S
Molecular Weight373.87 g/mol
CAS Number2034526-23-1

The synthesis of this compound typically involves multi-step organic reactions, often starting with the preparation of specific intermediates before combining them under basic conditions with appropriate solvents like dichloromethane or tetrahydrofuran.

The biological activity of this compound primarily relates to its interaction with various molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, affecting signaling pathways crucial for cellular functions. Specific pathways are influenced by the compound's binding affinity and the nature of the target molecule.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
A54926.00
Hep-23.25

These findings suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, which are characteristic of many sulfonamide derivatives. Pyrazolyl benzenesulfonamides have shown promise in treating inflammation-related disorders, indicating that this compound could be beneficial in therapeutic applications targeting inflammatory pathways .

Study on Enzyme Inhibition

A study focused on the inhibition of Aurora-A kinase revealed that derivatives similar to this compound exhibited significant inhibitory activity with an IC50 value as low as 0.067 µM. This suggests a strong potential for developing targeted therapies against specific cancer types through kinase inhibition .

Cytotoxicity Assessment

In another assessment, compounds derived from this class were tested for cytotoxic effects on various cancer cell lines. The results indicated varying degrees of potency, with some derivatives achieving IC50 values in the nanomolar range, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Adapt multi-step protocols from analogous sulfonamide syntheses. For example, outlines a condensation reaction using 4-sulfonamidophenylhydrazine hydrochloride with ketones under acidic conditions. Key steps include:

  • Step 1 : Formation of the pyrazole ring via hydrazine-ketone cyclization in a solvent system (e.g., ethanol/water) at reflux .
  • Step 2 : Functionalization of the hydroxypropyl arm using nucleophilic substitution or reductive amination, monitored by TLC for intermediate purity.
  • Critical Parameters : pH control (1.1–2.0 moles HCl per mole substrate) and solvent ratios (550–1,660 mL solvent per mole substrate) significantly impact crystallinity and yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks for the 3-chlorophenyl group (δ 7.2–7.5 ppm, aromatic protons) and hydroxypropyl chain (δ 1.8–2.2 ppm, CH₂; δ 3.5–4.0 ppm, OH).
  • IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) .
  • LC-MS : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of benzenesulfonamide moiety). Impurity profiling via RP-HPLC with UV detection at 254 nm .

Q. How can X-ray crystallography be employed to resolve the compound’s 3D structure?

  • Methodology :

  • Crystal Growth : Use vapor diffusion in solvents like DMSO/water. Seed with pre-formed crystals to enhance Form I polymorph formation .
  • Data Collection : Collect diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) and process using SHELX-97 for structure solution .
  • Validation : Refine anisotropic displacement parameters and validate using R-factors (<5% for high-resolution data). ORTEP-III visualizes thermal ellipsoids for bond-length accuracy .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in the hydroxypropyl chain) be resolved during refinement?

  • Methodology :

  • Disorder Modeling : Split occupancy for disordered atoms using SHELXL’s PART instruction. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
  • Validation Tools : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O) that stabilize the disordered conformation .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodology :

  • Analog Synthesis : Modify the 3-chlorophenyl or pyrazole groups. For example, replace Cl with F or CF₃ to assess electronic effects on receptor binding .
  • Pharmacological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Q. How can impurity profiles be systematically analyzed to meet pharmacopeial standards?

  • Methodology :

  • Impurity Isolation : Use preparative RP-HPLC with a C18 column (MeCN/water gradient) to isolate byproducts (e.g., regioisomers from pyrazole cyclization) .
  • Characterization : Assign structures via LC-MS/MS and ¹H-¹³C HMBC NMR. For example, identifies 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a common impurity in sulfonamide syntheses .

Q. What computational methods predict metabolic stability and CYP450 interactions?

  • Methodology :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., hydroxylation of the propyl chain).
  • CYP Induction Studies : Assess PXR activation via luciferase reporter assays, as seen in for related IGF-1R inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.